1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol
Description
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol is a secondary alcohol featuring a propan-2-ol backbone substituted with a [1-(4-methylphenyl)propyl]amino group. The molecular formula is C₁₄H₂₃NO (molecular weight: ~221.34 g/mol) based on the closest structural analog identified in . The compound’s structure includes a 4-methylphenyl group, which likely enhances lipophilicity compared to simpler aliphatic amino alcohols.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(14-9-11(3)15)12-7-5-10(2)6-8-12/h5-8,11,13-15H,4,9H2,1-3H3 |
InChI Key |
QUPRRXQQSPRVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methylphenyl)propan-1-one with ammonia or an amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as its role as a β-adrenergic receptor blocker, which can be used in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol involves its interaction with molecular targets such as β-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This results in various physiological effects, such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key structural and molecular differences between the target compound and analogs:
*Molecular weight calculated based on formula.
Functional and Physicochemical Insights
Lipophilicity and Aromaticity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to non-aromatic analogs like 1-(2-ethoxyethoxy)propan-2-ol . This may enhance membrane permeability but reduce water solubility. In contrast, the morpholine and tetrahydropyran groups in ’s compound introduce heterocyclic polarity, improving aqueous solubility .
Basicity and Reactivity: The tertiary amine in the target compound (from the propylamino group) is less basic than the bis(dimethylamino)propyl analog in , which contains multiple dimethylamino groups. This could influence salt formation or receptor binding in pharmaceutical contexts.
The bis(dimethylamino)propyl derivative () may act as a surfactant or catalyst due to its branched tertiary amines .
Isomer Effects: The positional isomer 2-methyl-2-{[1-(4-methylphenyl)propyl]amino}propan-1-ol () differs in hydroxyl group placement (1-ol vs. 2-ol), which could alter hydrogen-bonding interactions and metabolic stability .
Biological Activity
The compound 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol , also known as a derivative of propanolamine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol can be represented as follows:
- Molecular Formula : CHN\O
- IUPAC Name : 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol
- Molecular Weight : 207.3 g/mol
This compound features a propanol backbone with a 4-methylphenyl group, which contributes to its lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. The human monocytic leukemia cell line THP-1 was used to assess cytotoxicity, revealing that modifications in the compound's structure significantly influenced its anticancer activity. The IC values ranged from 1.4 µM to >10 µM, suggesting that increased lipophilicity correlates with enhanced cytotoxicity .
Neuroprotective Effects
Certain analogs of the compound have been investigated for their neuroprotective properties. For example, compounds that interact with dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration caused by neurotoxic agents like MPTP in animal models . This suggests a potential therapeutic application for neurodegenerative disorders.
Study on Anticancer Activity
A notable study evaluated the anticancer effects of various derivatives on human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The most active compounds demonstrated significant inhibition of colony formation in both cell lines, with the colony area dropping to 60.6% compared to control cells .
Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related compounds against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | IC / MIC (µM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 1-{[...]} | MRSA | 18.7 | Effective against resistant strains |
| Cytotoxicity | THP-1 | THP-1 Cell Line | 1.4 - >10 | Increased lipophilicity correlates with activity |
| Neuroprotection | Analog X | Dopaminergic Neurons | N/A | Protects against MPTP-induced toxicity |
Table 2: Structure-Activity Relationship (SAR)
| Compound ID | D3R Agonist Activity (EC) | D2R Agonist Activity (EC) | D2R Antagonist Activity (IC) |
|---|---|---|---|
| Compound A | 710 nM | Inactive | 15,700 nM |
| Compound B | 278 nM | Inactive | 9,000 nM |
| Compound C | 98 nM | >100,000 | 6,800 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
